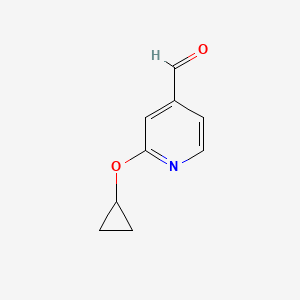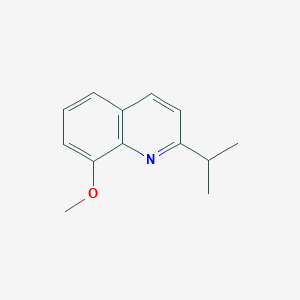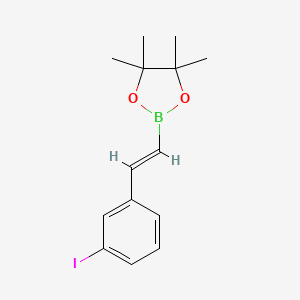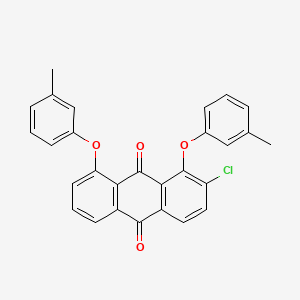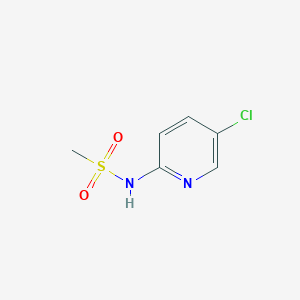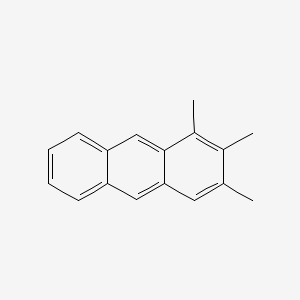
1,2,3-Trimethylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylanthracene is an organic compound with the molecular formula C17H16 and a molecular weight of 220.3089 g/mol . It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of three methyl groups attached to the anthracene core at positions 1, 2, and 3. This structural modification imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylanthracene can be synthesized through various methods, including Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce methyl groups at specific positions on the anthracene core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient methylation of anthracene.
化学反応の分析
Types of Reactions
1,2,3-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the functional groups introduced.
科学的研究の応用
1,2,3-Trimethylanthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of 1,2,3-trimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Anthracene: The parent compound with no methyl groups.
1,2,4-Trimethylanthracene: A similar compound with methyl groups at positions 1, 2, and 4.
9,10-Dimethylanthracene: A derivative with methyl groups at positions 9 and 10.
Uniqueness
1,2,3-Trimethylanthracene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure makes it valuable for specific applications in materials science and organic synthesis .
特性
CAS番号 |
27358-28-7 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
1,2,3-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-8-16-9-14-6-4-5-7-15(14)10-17(16)13(3)12(11)2/h4-10H,1-3H3 |
InChIキー |
DSJRHOQVDNQXEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)
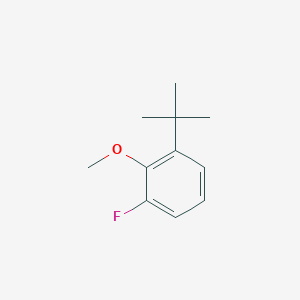
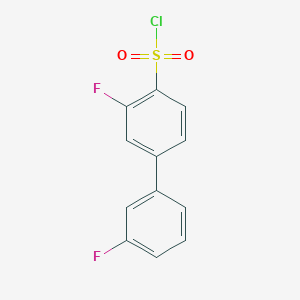
![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)
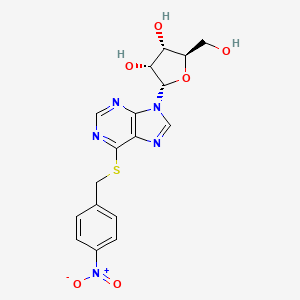
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
